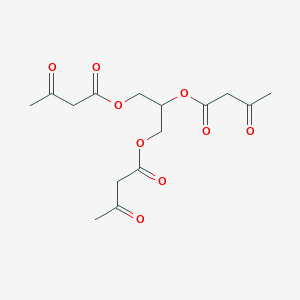
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate is a chemical compound that has been mentioned in patents related to parenteral nutrient compositions . These compositions are sterile aqueous solutions containing an effective amount of at least one glycerol bisacetoacetate . They are useful as a substitute for glucose in intravenous feeding .
科学的研究の応用
Copper Chemical Vapor Deposition (CVD) Precursors
Copper films are essential in electronics for their conductive properties. A study by Hwang, Choi, and Shim (1996) discussed the synthesis of bis(alkyl 3-oxobutanoato)copper(II) compounds for copper film deposition. These compounds allowed conformal coverage on patterned substrates and showed varying grain sizes based on the substrate temperature, indicating the potential of related 3-oxobutanoate structures in material deposition processes (Hwang, Choi, & Shim, 1996).
Bioremediation of Environmental Pollutants
The degradation of Bisphenol A (BPA), an environmental pollutant, was explored using a laccase enzyme in a non-aqueous system by Chhaya and Gupte (2013). This study highlights the potential of enzymes in breaking down complex organic molecules, suggesting the feasibility of using related compounds in environmental bioremediation efforts (Chhaya & Gupte, 2013).
Corrosion Inhibition
Lagrenée et al. (2001) investigated the use of substituted oxadiazoles for corrosion inhibition on mild steel in hydrochloric acid. Their findings indicate that specific organic compounds can effectively inhibit corrosion, suggesting the potential application of similar structures in protecting metals from corrosive environments (Lagrenée et al., 2001).
Luminescent Metal-Organic Frameworks (MOFs)
Chakraborty and Mandal (2017) developed luminescent 2D metal-organic frameworks (MOFs) using bis(tridentate)polypyridyl ligands. These MOFs exhibited potential for sensing applications due to their structural diversity and photophysical properties. This study showcases the utility of complex organic structures in developing new materials for sensing and detection applications (Chakraborty & Mandal, 2017).
作用機序
Target of Action
Many compounds similar to “2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate” are often metabolic precursors . They are designed to be metabolized into active compounds within the body. The targets of these active compounds can vary widely depending on their structure and function.
Mode of Action
As a metabolic precursor, “this compound” would be metabolized in the body to produce its active compounds . These active compounds would then interact with their targets to exert their effects.
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on the active compounds it is metabolized into . These could potentially involve a wide range of biochemical processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of “this compound” would be determined by the active compounds it is metabolized into and their interactions with their targets .
特性
IUPAC Name |
2,3-bis(3-oxobutanoyloxy)propyl 3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-9(16)4-13(19)22-7-12(24-15(21)6-11(3)18)8-23-14(20)5-10(2)17/h12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBCLJFXYLWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(COC(=O)CC(=O)C)OC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

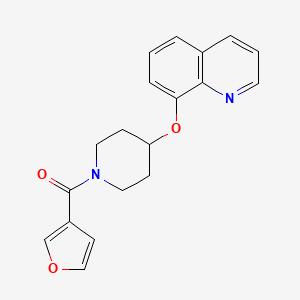
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)
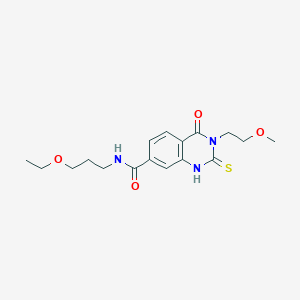
![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
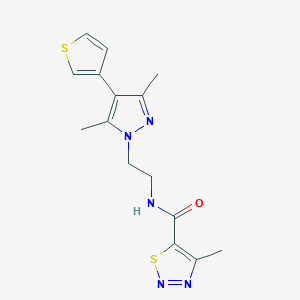
![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)

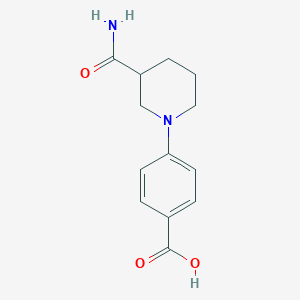
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)
